molecular formula C18H20N2O6 B3507990 N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide

N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide

Cat. No. B3507990
M. Wt: 360.4 g/mol
InChI Key: ZXCXBKGZWLABRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of "N-(3,4-diethoxyphenyl)acetamide" and "(3,4-diethoxyphenyl)acetic acid" . These compounds are known to have applications in various fields due to their interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for “N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide” were not found, a related compound, “α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]propionamide”, was synthesized from homoveratrylamine and 2-benzamidopropanoic acid .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(3,4-diethoxyphenyl)acetamide”, has been analyzed . It has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(3,4-diethoxyphenyl)acetamide”, have been analyzed . It has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 .

Safety and Hazards

The safety data sheet for a related compound, “3,4-Dimethoxyphenethylamine”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is harmful to aquatic life .

properties

IUPAC Name

N-(3,4-diethoxyphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-16-9-7-13(11-17(16)26-5-2)19-18(21)12-6-8-15(24-3)14(10-12)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCXBKGZWLABRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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